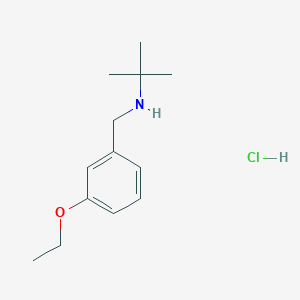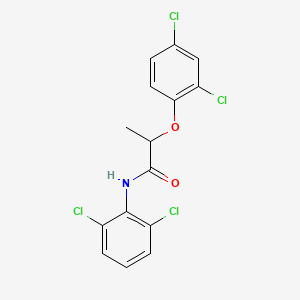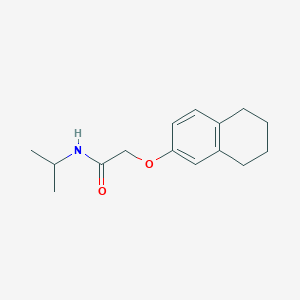![molecular formula C18H23N3O3 B5315955 8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, commonly known as PD, is a synthetic compound that has been widely used in scientific research. PD belongs to the class of spiro compounds, which are characterized by a unique structure that contains two or more rings that are fused together.
作用机制
PD exerts its effects through the modulation of various signaling pathways in the body. PD has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. PD has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
PD has been shown to have several biochemical and physiological effects. PD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. PD has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. PD has been shown to induce apoptosis, or programmed cell death, in cancer cells. PD has also been shown to increase the expression of anti-oxidant enzymes, such as SOD and catalase.
实验室实验的优点和局限性
PD has several advantages for use in lab experiments. PD is a synthetic compound, which means that it can be easily synthesized and purified. PD is also stable and can be stored for long periods of time. PD has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic uses.
However, there are also limitations to the use of PD in lab experiments. PD is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. PD may also have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of PD. PD has shown promise as a potential therapeutic agent for several diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of PD and to identify potential therapeutic targets. PD may also be studied for its potential use in combination with other drugs or therapies.
Conclusion
In conclusion, PD is a synthetic compound that has been extensively studied for its potential therapeutic properties. PD has anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of several diseases. PD exerts its effects through the modulation of various signaling pathways in the body. PD has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for the study of PD, including further research into its mechanisms of action and potential therapeutic uses.
合成方法
PD can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of PD typically starts with the reaction of 2-(3-pyrrolidinyl)benzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with hydrochloric acid to yield PD in its hydrochloride salt form.
科学研究应用
PD has been extensively studied for its potential therapeutic properties. Several studies have shown that PD has anti-inflammatory, anti-cancer, and anti-viral properties. PD has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
8-(2-pyrrolidin-3-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(15-4-2-1-3-14(15)13-5-8-19-11-13)21-9-6-18(7-10-21)12-20-17(23)24-18/h1-4,13,19H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWCFJZFAOTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC4(CC3)CNC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)

![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)